
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, also known as BDP-9066, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been investigated for its potential therapeutic applications in several scientific research studies. It has been shown to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate the activity of several neurotransmitter systems, including GABA and glutamate. This compound also inhibits the activity of inflammatory mediators, such as TNF-α and IL-1β. Additionally, this compound has been shown to enhance mitochondrial function, leading to increased ATP production and improved energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. This compound also reduces the levels of pro-inflammatory cytokines, such as IL-6 and IL-8. Additionally, this compound improves cognitive function and memory in animal models.
実験室実験の利点と制限
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several advantages for lab experiments. It has a high degree of selectivity for its target receptors and is relatively easy to synthesize. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. One potential area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new formulations of this compound with improved solubility and bioavailability could enhance its therapeutic potential. Further studies are also needed to investigate the safety and toxicity of this compound in humans.
In conclusion, this compound is a novel compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, further studies are needed to fully understand its therapeutic potential, safety, and toxicity.
合成法
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be synthesized through a multistep process involving the reaction of several reagents. The synthesis method involves the use of various chemical intermediates, including 4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylic acid ethyl ester, 1,3-benzodioxole, and thionyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
特性
分子式 |
C15H15F3N2O5S |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C15H15F3N2O5S/c1-2-23-12(21)10-11(7-3-4-8-9(5-7)25-6-24-8)19-13(26)20-14(10,22)15(16,17)18/h3-5,10-11,22H,2,6H2,1H3,(H2,19,20,26) |
InChIキー |
WRLCEQUZNVPEHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



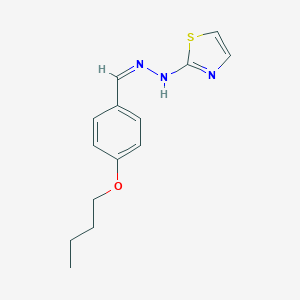

![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)
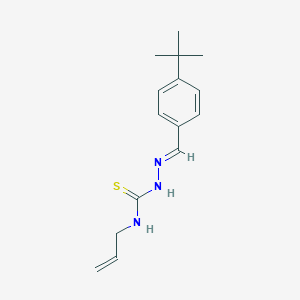
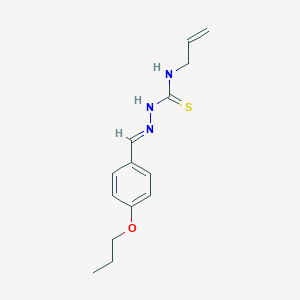
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
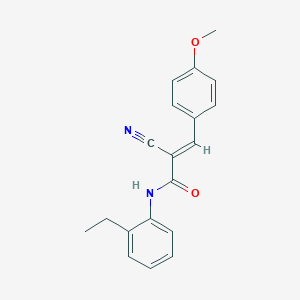

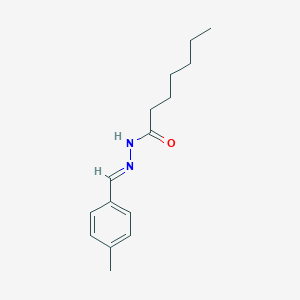

![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)